molecular formula C15H12N2O2S B14603623 2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione CAS No. 59647-99-3

2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

Cat. No.: B14603623
CAS No.: 59647-99-3
M. Wt: 284.3 g/mol
InChI Key: YVOAWERYGMLXFM-UHFFFAOYSA-N
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Description

2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione is an organic compound that belongs to the class of thiocyanates Thiocyanates are known for their diverse biological activities and are commonly found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione can be achieved through electrophilic thiocyanation. One efficient method involves the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) as reagents. The reaction is carried out under mild conditions, providing good regioselectivity and high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonyl chlorides or sulfoxides.

    Reduction: Formation of thiols or sulfides.

    Substitution: Electrophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or other electrophiles in the presence of a catalyst.

Major Products

    Oxidation: Sulfonyl chlorides, sulfoxides.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted thiocyanates.

Scientific Research Applications

2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione involves its interaction with biological molecules. The thiocyanate group (-SCN) is known to interact with thiol groups in proteins, leading to the formation of disulfide bonds. This can affect the function of enzymes and other proteins, leading to antimicrobial and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione stands out due to its unique structure, which combines the thiocyanate group with a tetrahydroisoindole core. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

59647-99-3

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

[4-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl] thiocyanate

InChI

InChI=1S/C15H12N2O2S/c16-9-20-11-7-5-10(6-8-11)17-14(18)12-3-1-2-4-13(12)15(17)19/h5-8H,1-4H2

InChI Key

YVOAWERYGMLXFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)SC#N

Origin of Product

United States

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